The Discovery and Developmental History of Lupitidine (SKF-93479): A Technical Overview
The Discovery and Developmental History of Lupitidine (SKF-93479): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupitidine (SKF-93479) is a potent, long-acting histamine H₂ receptor antagonist developed by Smith, Kline & French in the early 1980s. As a member of the second generation of H₂ antagonists, following the groundbreaking discovery of cimetidine, lupitidine represented a significant advancement in the potential treatment of peptic ulcer disease and other gastric acid-related disorders. Despite promising preclinical and early clinical findings demonstrating marked inhibition of gastric acid secretion, lupitidine was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of lupitidine, including available quantitative data, detailed experimental methodologies, and a depiction of the relevant signaling pathways.
Introduction: The Quest for Potent and Long-Acting H₂ Receptor Antagonists
The discovery of histamine H₂ receptors and the subsequent development of the first clinically successful antagonist, cimetidine, revolutionized the treatment of peptic ulcers. This breakthrough spurred further research to identify compounds with improved potency, longer duration of action, and fewer side effects. Smith, Kline & French, the pioneers in this field, continued their research efforts, leading to the synthesis and evaluation of a series of novel H₂ receptor antagonists. Among these, lupitidine (SKF-93479) emerged as a promising candidate with a distinct chemical structure and pharmacological profile.
Discovery and Synthesis
Lupitidine, chemically known as 2-[[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]-4(1H)-pyrimidinone, was synthesized as part of an extensive structure-activity relationship (SAR) program aimed at optimizing the pharmacophore of H₂ receptor antagonists. Several synthetic routes for lupitidine have been described in the scientific literature. One common pathway involves the condensation of key intermediates to construct the pyrimidinone core and attach the side chains responsible for its interaction with the H₂ receptor.
While a detailed, step-by-step industrial synthesis protocol is not publicly available due to the drug's non-commercialization, the general synthetic strategies have been published. One such approach involves the reaction of a substituted pyrimidinone with a histamine-like side chain. For instance, the condensation of 5-(6-methyl-3-pyridylmethyl)-2-methylthio-4-pyrimidone with 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine in a suitable solvent like refluxing pyridine yields lupitidine.
Mechanism of Action: Competitive Antagonism at the Histamine H₂ Receptor
Lupitidine exerts its pharmacological effect as a selective and competitive antagonist of the histamine H₂ receptor.[1][2] These receptors are primarily located on the basolateral membrane of parietal cells in the gastric mucosa.
Histamine H₂ Receptor Signaling Pathway
The binding of histamine to the H₂ receptor initiates a G-protein-coupled signaling cascade. This process involves the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the activation of the H⁺/K⁺-ATPase proton pump and the secretion of gastric acid into the stomach lumen.
By competitively binding to the H₂ receptor, lupitidine prevents histamine from initiating this signaling cascade, thereby reducing the production of cAMP and subsequent activation of the proton pump. This leads to a potent and dose-dependent inhibition of gastric acid secretion.
Pharmacological Profile
Lupitidine was characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and duration of action.
In Vitro Potency
The potency of lupitidine as an H₂ receptor antagonist was evaluated in various in vitro systems, including isolated guinea pig atria and human gastric cancer cell lines (HGT-1). In HGT-1 cells, lupitidine demonstrated a relative potency comparable to that of cimetidine, with an IC₅₀ value in the low micromolar range.[3]
| Compound | Cell Line | Parameter | Value | Reference |
| Lupitidine (SKF-93479) | HGT-1 | Relative Potency (vs. Cimetidine) | 100 | [3] |
| Cimetidine | HGT-1 | IC₅₀ | 2.3 µM | [3] |
| Cimetidine | HGT-1 | pA₂ | 6.72 | [3] |
Table 1: In Vitro Potency of Lupitidine and Cimetidine
In Vivo Efficacy
In vivo studies in both animal models and human subjects confirmed the potent antisecretory activity of lupitidine.
In rodent models, lupitidine was shown to be a long-acting inhibitor of gastric acid secretion. However, chronic administration in rodents led to hypergastrinemia, which resulted in diffuse neuroendocrine cell hyperplasia and, in some cases, the development of gastric carcinoids. This effect is considered a consequence of prolonged and profound gastric acid suppression, a phenomenon observed with other potent, long-acting antisecretory agents.
Early clinical trials in healthy volunteers and patients with duodenal ulcers demonstrated that single oral doses of lupitidine effectively inhibited both basal and meal-stimulated gastric acid secretion.[4][5] The inhibition was dose-dependent, with doses ranging from 20 to 80 mg producing a significant reduction in gastric acidity over a 24-hour period.[4][5] Notably, the 80 mg dose showed significant inhibition of acid secretion even 24 hours after administration.[4][5]
| Dose (mg) | Effect on Meal-Stimulated Gastric Acid Secretion | Duration of Significant Inhibition | Reference |
| 20 | Dose-related inhibition | Significant at dinner meal | [4][5] |
| 40 | Dose-related inhibition | Significant at dinner meal | [4][5] |
| 60 | Dose-related inhibition | Significant at dinner meal | [4][5] |
| 80 | Dose-related inhibition | Significant at 24 hours (second breakfast meal) | [4][5] |
Table 2: Effect of Single Oral Doses of Lupitidine on Meal-Stimulated Gastric Acid Secretion in Duodenal Ulcer Patients
Pharmacokinetics
A selective high-performance liquid chromatography (HPLC) assay was developed to measure lupitidine concentrations in human plasma.[6] This allowed for pharmacokinetic studies following oral administration. After a single oral dose of 0.5 mg/kg in humans, plasma concentrations could be monitored for up to 70 hours, indicating a long half-life.[6] However, detailed pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance have not been extensively published.
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the preclinical and clinical evaluation of H₂ receptor antagonists like lupitidine.
Histamine H₂ Receptor Binding Assay
Objective: To determine the affinity of lupitidine for the histamine H₂ receptor.
Methodology:
-
Membrane Preparation: Crude cell membranes are prepared from a cell line stably expressing the human histamine H₂ receptor. This typically involves cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction.
-
Competitive Binding: A constant concentration of a radiolabeled H₂ receptor antagonist (e.g., [³H]tiotidine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled lupitidine.
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of lupitidine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Measurement of Gastric Acid Secretion
Objective: To assess the effect of lupitidine on gastric acid secretion in vivo.
Methodology (Human Studies - Intragastric Titration):
-
Subject Preparation: After an overnight fast, a nasogastric tube is inserted into the stomach of the subject.
-
Basal Acid Output: Gastric contents are aspirated, and the basal acid output is measured.
-
Drug Administration: A single oral dose of lupitidine or placebo is administered.
-
Meal Stimulation: At specified time intervals, a standard meal (e.g., blended steak meal) is infused into the stomach to stimulate acid secretion.
-
Intragastric Titration: The gastric pH is continuously monitored, and a solution of sodium bicarbonate is infused into the stomach at a rate that maintains the gastric pH at a predetermined level (e.g., pH 5.5).
-
Data Analysis: The amount of sodium bicarbonate required to neutralize the secreted acid is used to calculate the rate of gastric acid secretion.
Reasons for Non-Commercialization
Despite its potent and long-acting antisecretory effects, lupitidine was never brought to market. The precise reasons for this decision by Smith, Kline & French have not been publicly detailed. However, potential contributing factors could include the findings of gastric ECL-cell hyperplasia and carcinoids in rodents during long-term toxicity studies, a safety concern that was also raised for other potent, long-acting acid-suppressing drugs. Additionally, the evolving landscape of peptic ulcer treatment, including the emergence of proton pump inhibitors (PPIs) which offered even more profound and sustained acid suppression, may have influenced the decision.
Conclusion
Lupitidine (SKF-93479) represents a significant milestone in the development of histamine H₂ receptor antagonists. Its discovery and pharmacological characterization provided valuable insights into the structure-activity relationships of this class of drugs and demonstrated the potential for long-acting inhibition of gastric acid secretion. While it never reached clinical practice, the study of lupitidine contributed to the broader understanding of gastric acid physiology and the consequences of long-term acid suppression. The data and methodologies developed during its evaluation remain relevant to researchers and professionals in the field of drug discovery and development, particularly those focused on gastrointestinal pharmacology.
References
- 1. Lupitidine - Wikipedia [en.wikipedia.org]
- 2. Lupitidine Hydrochloride | C21H30Cl3N5O2S | CID 6321389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology of histamine H2 receptor antagonists in the human gastric cancer cell line HGT-1. Structure-activity relationship of isocytosine-furan and imidazole derivatives related to cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a new potent H2-receptor antagonist on meal-stimulated gastric acid secretion and serum gastrin concentration in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a new potent H2-receptor antagonist on meal-stimulated gastric acid secretion and serum gastrin concentration in duodenal ulcer patients [agris.fao.org]
- 6. The assay of a novel histamine H2-receptor antagonist, SK&F 93479, in human plasma by normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
